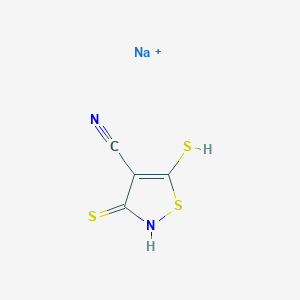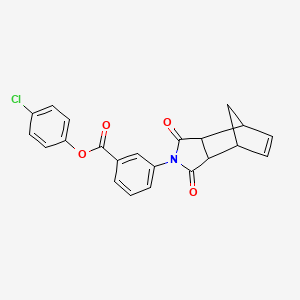
(+)-Biotin-PEG12-NH-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Biotin-PEG12-NH-Mal is a compound that combines biotin, polyethylene glycol (PEG), and maleimide. Biotin is a vitamin that plays a crucial role in various metabolic processes, PEG is a polymer that enhances solubility and biocompatibility, and maleimide is a functional group that reacts with thiol groups. This compound is widely used in bioconjugation and drug delivery applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG12-NH-Mal typically involves the conjugation of biotin with PEG and maleimide. The process begins with the activation of biotin, followed by the attachment of PEG through a coupling reaction. Finally, maleimide is introduced to the PEGylated biotin. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. Techniques such as chromatography and mass spectrometry are employed to monitor the synthesis and verify the compound’s structure.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Biotin-PEG12-NH-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups in proteins and peptides, forming stable thioether bonds.
Hydrolysis: The ester bonds in the PEG chain can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The biotin moiety can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral pH, using thiol-containing compounds.
Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Involves the use of oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products Formed
Thioether Bonds: Formed during substitution reactions with thiol groups.
Hydrolyzed PEG Chains: Resulting from hydrolysis reactions.
Oxidized or Reduced Biotin: Products of redox reactions involving the biotin moiety.
Wissenschaftliche Forschungsanwendungen
(+)-Biotin-PEG12-NH-Mal has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of (+)-Biotin-PEG12-NH-Mal involves the specific interaction of its functional groups with target molecules:
Biotin: Binds to avidin or streptavidin with high affinity, enabling the detection and purification of biotinylated molecules.
PEG: Increases the solubility and biocompatibility of the compound, reducing immunogenicity and enhancing circulation time in vivo.
Maleimide: Reacts with thiol groups in proteins and peptides, forming stable thioether bonds that facilitate bioconjugation.
Vergleich Mit ähnlichen Verbindungen
(+)-Biotin-PEG12-NH-Mal can be compared with other biotin-PEG-maleimide compounds, such as:
Biotin-PEG4-NH-Mal: Shorter PEG chain, resulting in lower solubility and biocompatibility.
Biotin-PEG24-NH-Mal: Longer PEG chain, offering higher solubility but potentially reduced binding efficiency.
Biotin-PEG12-NH2: Lacks the maleimide group, limiting its use in thiol-based bioconjugation.
The uniqueness of this compound lies in its balanced PEG chain length, which provides optimal solubility and biocompatibility while maintaining efficient bioconjugation capabilities.
Eigenschaften
Molekularformel |
C43H75N5O17S |
|---|---|
Molekulargewicht |
966.1 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C43H75N5O17S/c49-38(4-2-1-3-37-42-36(35-66-37)46-43(53)47-42)44-8-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-34-65-32-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-9-45-39(50)7-10-48-40(51)5-6-41(48)52/h5-6,36-37,42H,1-4,7-35H2,(H,44,49)(H,45,50)(H2,46,47,53) |
InChI-Schlüssel |
WAOKCINZZZEVIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)


![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B12465689.png)
![2-{4-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12465697.png)

![N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid](/img/structure/B12465703.png)
![N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide](/img/structure/B12465709.png)
![4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465715.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465734.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B12465737.png)

![2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol](/img/structure/B12465741.png)

